molecular formula C23H26N2O5 B2691945 4-(2-hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-2H-chromen-2-one CAS No. 1632364-36-3

4-(2-hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-2H-chromen-2-one

Cat. No.: B2691945
CAS No.: 1632364-36-3
M. Wt: 410.47
InChI Key: TZWAZCTXSKEXFZ-UHFFFAOYSA-N
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Description

4-(2-hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-2H-chromen-2-one is a complex organic compound that features a chromen-2-one core structure with various functional groups attached

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structure allows it to interact with various enzymes and receptors, making it useful in biochemical assays.

Medicine

Medically, 4-(2-hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-2H-chromen-2-one has potential applications as a pharmaceutical agent. It may be investigated for its effects on specific biological pathways, such as those involved in inflammation, cancer, or neurological disorders.

Industry

In industry, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique structure makes it a candidate for various industrial applications, including the development of new polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-2H-chromen-2-one typically involves multiple steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions. This step often involves the reaction of a halogenated chromen-2-one derivative with 4-(4-methoxyphenyl)piperazine.

    Hydroxylation and Propoxy Group Addition: The hydroxyl group and the propoxy chain are introduced through subsequent reactions, such as hydroxylation using oxidizing agents and etherification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups, potentially converting the chromen-2-one core to a more saturated structure.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings or the piperazine moiety.

Mechanism of Action

The mechanism of action of 4-(2-hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-2H-chromen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)-2H-chromen-2-one: Similar structure but lacks the methoxy group on the phenyl ring.

    4-(2-hydroxy-3-(4-(4-chlorophenyl)piperazin-1-yl)propoxy)-2H-chromen-2-one: Similar structure but contains a chlorine atom instead of a methoxy group.

Uniqueness

The presence of the methoxy group on the phenyl ring in 4-(2-hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-2H-chromen-2-one can influence its chemical reactivity and biological activity. This functional group can affect the compound’s ability to interact with biological targets, potentially enhancing its efficacy or selectivity compared to similar compounds.

Properties

IUPAC Name

4-[2-hydroxy-3-[4-(4-methoxyphenyl)piperazin-1-yl]propoxy]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-28-19-8-6-17(7-9-19)25-12-10-24(11-13-25)15-18(26)16-29-22-14-23(27)30-21-5-3-2-4-20(21)22/h2-9,14,18,26H,10-13,15-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWAZCTXSKEXFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=CC(=O)OC4=CC=CC=C43)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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